1-Octanol, 8-phenoxy-

Description

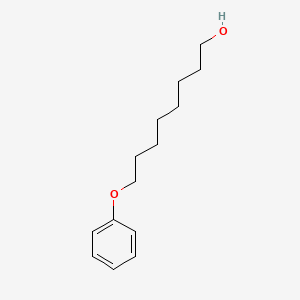

1-Octanol, 8-phenoxy- (C₁₄H₂₂O₂), is a derivative of 1-octanol (C₈H₁₈O) with a phenoxy group (–O–C₆H₅) substituted at the terminal carbon (C8). 1-Octanol itself is a straight-chain fatty alcohol with a molecular weight of 130.23 g/mol, a boiling point of 195°C, and low water solubility (500 mg/L at 25°C) . The addition of a phenoxy group likely increases hydrophobicity and molecular weight (estimated ~222.33 g/mol), altering its solubility, partitioning behavior, and reactivity compared to unmodified 1-octanol or shorter-chain alcohols.

Properties

IUPAC Name |

8-phenoxyoctan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c15-12-8-3-1-2-4-9-13-16-14-10-6-5-7-11-14/h5-7,10-11,15H,1-4,8-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXMSRLCKXBFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60706551 | |

| Record name | 8-Phenoxyoctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856335-30-3 | |

| Record name | 8-Phenoxyoctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanol, 8-phenoxy-, can be synthesized through several methods. One common approach involves the reaction of 1-octanol with phenol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the formation of the phenoxy group. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of 1-octanol, 8-phenoxy-, often involves the use of more efficient catalytic processes. For instance, the Ziegler alcohol synthesis method, which involves the oligomerization of ethylene followed by oxidation, can be adapted to produce this compound by incorporating phenol in the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: 1-Octanol, 8-phenoxy-, undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The phenoxy group can be reduced under specific conditions to yield the corresponding phenol derivative.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 8-phenoxyoctanal or 8-phenoxyoctanone.

Reduction: Formation of 8-phenoxyoctanol.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Octanol, 8-phenoxy- is characterized by its long hydrophobic carbon chain and phenoxy group, contributing to its unique properties. The molecular structure can be represented as follows:

- Chemical Formula : C14H22O2

- Molecular Weight : 222.33 g/mol

- CAS Number : 53772977

Applications in Research and Industry

1-Octanol, 8-phenoxy- has been studied for various applications, including:

Surfactants and Emulsifiers

1-Octanol derivatives are widely used as surfactants in formulations due to their ability to reduce surface tension. They are effective in:

- Detergents : Enhancing cleaning efficiency.

- Cosmetics : Acting as emulsifiers in creams and lotions.

Solvent in Organic Synthesis

This compound serves as a solvent in organic reactions, particularly in:

- Extraction Processes : Facilitating the separation of organic compounds from aqueous solutions.

- Reactions Involving Hydrophobic Substrates : Providing a non-polar medium for reactions.

Biological Applications

Research indicates potential biological applications, such as:

- Drug Delivery Systems : Utilizing its hydrophobic nature to encapsulate drugs for improved solubility and bioavailability.

- Antimicrobial Activity : Studies have shown that octanol derivatives possess antimicrobial properties, making them suitable for use in medical applications.

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Surfactants | Cleaning agents | Effective in reducing surface tension |

| Organic Synthesis | Solvent for reactions | Useful in extraction processes |

| Pharmaceuticals | Drug delivery systems | Enhances solubility of hydrophobic drugs |

| Cosmetics | Emulsifiers | Stabilizes formulations |

| Antimicrobial Agents | Disinfectants | Exhibits antimicrobial properties |

Case Study 1: Surfactant Efficacy

A study published in the Journal of Surfactants and Detergents evaluated the effectiveness of 1-octanol, 8-phenoxy- as a surfactant compared to traditional surfactants. The results indicated that it significantly reduced surface tension more effectively than conventional agents, leading to improved cleaning performance in various formulations.

Case Study 2: Drug Delivery Research

Research conducted at a leading pharmaceutical institution investigated the use of 1-octanol, 8-phenoxy- as a carrier for poorly soluble drugs. The study demonstrated that encapsulating drugs within this compound enhanced their bioavailability by facilitating better absorption in biological systems.

Mechanism of Action

The mechanism of action of 1-octanol, 8-phenoxy-, involves its interaction with cellular membranes. It disrupts membrane integrity, leading to increased permeability and eventual cell death. This is particularly evident in its antifungal activity, where it induces apoptosis in fungal cells by causing mitochondrial membrane potential depolarization and reactive oxygen species accumulation .

Comparison with Similar Compounds

Research Findings and Challenges

Production Challenges

- 1-Octanol: Native microbial pathways divert intermediates away from C8 chain elongation, requiring genetic engineering to optimize yields .

- 1-Octanol, 8-phenoxy-: Synthetic routes (e.g., Pd-XPhos catalysis ) are feasible but may face low efficiency due to steric effects. No industrial-scale production has been reported.

Environmental and Toxicological Profiles

- Linear aliphatic alcohols (C8–C18) show low acute aquatic toxicity and rapid biodegradation . The phenoxy group may reduce biodegradability, though this requires verification.

- Analogous phenoxy compounds (e.g., 8-phenoxyaporphines) exhibit biological activity , warranting toxicity studies for 1-octanol, 8-phenoxy-.

Notes

- Direct data on 1-octanol, 8-phenoxy- is absent in the provided evidence; comparisons rely on structural analogs (e.g., 1-octanol, phenoxy-substituted aporphines).

- LogP estimates for 1-octanol, 8-phenoxy- derive from additive contributions of 1-octanol (LogP = 3.0) and phenoxy (LogP ~1.5–2.0).

Biological Activity

1-Octanol, 8-phenoxy- (CAS No. 856335-30-3) is an organic compound with the chemical formula C₁₄H₂₂O₂. This compound belongs to the family of phenoxyalkyl alcohols and has garnered interest in various fields, particularly due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

1-Octanol, 8-phenoxy- features a long hydrophobic octanol chain combined with a phenoxy group. The presence of both hydrophobic and hydrophilic components allows it to interact with biological membranes and proteins, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 222.33 g/mol |

| Density | 0.92 g/cm³ |

| Melting Point | -10 °C |

| Boiling Point | 290 °C |

| Solubility | Soluble in organic solvents; poorly soluble in water |

Antimicrobial Activity

Research indicates that 1-Octanol, 8-phenoxy- exhibits antimicrobial properties . A study conducted by BenchChem suggests that this compound has shown effectiveness against various microbial strains, potentially making it useful in developing antimicrobial agents for pharmaceutical applications.

The biological activity of 1-Octanol, 8-phenoxy- is thought to be mediated through its interaction with cell membranes. The phenoxy group enhances its ability to penetrate lipid bilayers, leading to disruption of microbial cell integrity. This mechanism is similar to that observed in other phenolic compounds known for their antimicrobial effects.

Toxicological Profile

The toxicological profile of 1-Octanol, 8-phenoxy- remains under investigation. Preliminary data suggests low acute toxicity; however, further studies are necessary to establish chronic toxicity levels and potential adverse effects on human health .

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, the antimicrobial efficacy of various phenoxyalkyl compounds, including 1-Octanol, 8-phenoxy-, was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that:

- Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL for different bacterial strains.

- The compound showed a higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria.

This suggests that modifications in the chemical structure can enhance or diminish antimicrobial activity, emphasizing the importance of structure-activity relationships in drug development .

Toxicological Read-Across Studies

A read-across approach was applied to predict the repeated-dose toxicity of aryl alkyl alcohols similar to 1-Octanol, 8-phenoxy-. The findings revealed that:

Q & A

Q. Q1. What are the critical physicochemical properties of 1-Octanol relevant to experimental design?

1-Octanol (C₈H₁₈O) has a molecular weight of 130.23 g/mol, a boiling point of 195°C, and a melting point of −16°C. It is a clear, colorless liquid with limited water solubility (540 mg/L) but high miscibility in organic solvents. These properties make it ideal for partitioning studies (e.g., logP determination) and as a solvent in extractions .

Q. Q2. How can researchers accurately measure 1-Octanol’s solubility in aqueous systems?

Use gravimetric analysis: Saturate water with 1-Octanol under controlled agitation (24–48 hours), separate phases via centrifugation, and quantify dissolved 1-Octanol via GC-MS or HPLC. Ensure temperature control (±0.5°C) to avoid volatility errors .

Safety and Handling Protocols

Q. Q3. What are the recommended safety measures for handling 1-Octanol in laboratory settings?

- Respiratory protection : Use NIOSH-approved respirators (N100/P3) if aerosols form.

- Skin/eye protection : Wear nitrile gloves (tested for permeation resistance) and safety goggles.

- Storage : Keep in sealed containers away from oxidizers and ignition sources. Ventilation must maintain vapor concentrations below OELs .

Q. Q4. How should accidental exposure to 1-Octanol be managed?

- Skin contact : Wash immediately with soap and water; remove contaminated clothing.

- Eye exposure : Rinse with water for 15 minutes; seek medical attention if irritation persists.

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Experimental Applications in Research

Q. Q5. How is 1-Octanol used in analyzing volatile organic compounds (VOCs) in food science?

1-Octanol serves as a solvent for headspace solid-phase microextraction (HS-SPME) to capture VOCs (e.g., limonene in orange juice). Post-extraction, compounds are desorbed and quantified via GC-MS. Calibration curves using 1-Octanol as a diluent improve accuracy in trace analysis .

Q. Q6. What role does 1-Octanol play in noncontact diagnostic techniques like NMR/dielectric spectroscopy?

It acts as a dielectric medium to enhance signal resolution in noncontact NMR probes. Its low conductivity minimizes interference, enabling precise measurement of molecular dynamics in materials like polymers or biological membranes .

Advanced Methodologies and Data Analysis

Q. Q7. How can computational tools predict 1-Octanol/water partition coefficients (logP) for novel compounds?

The ALOGPS 2.1 program employs associative neural networks to predict logP by training on datasets of known partition coefficients. Researchers can input SMILES codes (e.g., CCCCCCCCO for 1-Octanol) to generate logP values, validated experimentally via shake-flask methods .

Q. Q8. What experimental strategies resolve contradictions in biodegradation data for 1-Octanol?

Discrepancies in biodegradation rates (e.g., 71% in 7 days vs. 89% BOD in 4 weeks) arise from inoculum sources (activated sludge vs. MITI test) and measurement protocols. Standardize inoculum concentration (30 mg/L) and use isotopically labeled 1-Octanol (¹⁴C) to track mineralization pathways .

Q. Q9. How is 1-Octanol utilized in synthesizing thiol-functionalized derivatives like 8-Mercapto-1-octanol?

1-Octanol undergoes nucleophilic substitution with thiourea followed by hydrolysis to introduce the -SH group. Reaction progress is monitored via FTIR (disappearance of -OH stretch at 3300 cm⁻¹) and confirmed by LC-MS. Applications include gold nanoparticle functionalization for biosensing .

Environmental and Material Science Research

Q. Q10. What methodologies assess 1-Octanol’s environmental impact in biodegradation studies?

Use OECD 301F (manometric respirometry) to measure CO₂ evolution under aerobic conditions. Compare results to theoretical values (e.g., 71% degradation in 7 days) and validate via LC-MS/MS to identify intermediate metabolites like octanoic acid .

Q. Q11. How does 1-Octanol enhance passive cooling in material science applications?

As a phase-change material (PCM), it absorbs heat during solid-liquid transitions. Incorporate it into polymer matrices (e.g., polyethylene glycol) and characterize cooling efficiency via differential scanning calorimetry (DSC) and thermal imaging .

Interdisciplinary Research Challenges

Q. Q12. What are the key considerations when using 1-Octanol in hybrid NMR/dielectric setups?

- Dielectric constant matching : Optimize 1-Octanol concentration to match the sample’s permittivity.

- Temperature control : Maintain ±0.1°C to prevent viscosity changes affecting dielectric losses.

- Calibration : Use reference standards (e.g., deuterated 1-Octanol) to correct for solvent-induced shifts .

Q. Q13. How can researchers address discrepancies in solvent extraction efficiency (e.g., methylene blue from 1-Octanol)?

Vary pH (2–10) to alter ionization states and partition coefficients. Use UV-Vis spectroscopy to quantify extraction yields and validate with computational models (e.g., COSMO-RS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.